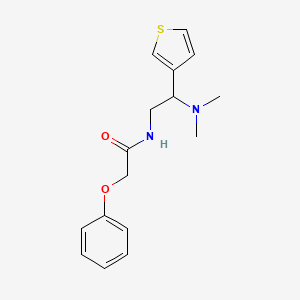

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Descripción

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-12-13)10-17-16(19)11-20-14-6-4-3-5-7-14/h3-9,12,15H,10-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXMHKWBLSXGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One possible route could be:

Formation of the thiophene derivative: Starting with a thiophene compound, introduce the dimethylamino group via a substitution reaction.

Acylation: React the thiophene derivative with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigation for pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparación Con Compuestos Similares

Quinoline Carboxamide Derivatives ()

Compounds such as SzR-105 and related derivatives share structural similarities with verosudil, particularly in their dimethylaminoethyl side chains. Key differences include:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Verosudil | C₁₈H₂₁N₃O₂S | 343.44 | Thiophen-3-yl, phenoxyacetamide |

| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline core, hydroxy group |

| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₆H₂₀ClN₃O₂ | 321.80 | Pyrrolidine ring |

- Biological Activity: Quinoline derivatives primarily target kinase pathways but lack the Rho kinase specificity seen in verosudil .

Thiophene-Containing Acetamides ()

Thiophene is a common motif in acetamide derivatives. Examples include:

- Functional Groups: Verosudil’s phenoxyacetamide and dimethylaminoethyl groups distinguish it from simpler thiophene acetamides like those in and . These groups likely contribute to its targeted therapeutic effects versus the broad-spectrum activity of pesticides .

Quinazolinone Thioacetamide Derivatives ()

Quinazolinone-based compounds (e.g., compounds 5–10 in ) exhibit structural diversity in their acetamide side chains:

| Compound | Yield (%) | Melting Point (°C) | Key Substituent |

|---|---|---|---|

| 5 | 87 | 269.0 | Phenyl |

| 8 | 91 | 315.5 | 4-Tolyl |

| Verosudil | ~93 | Not reported | Thiophen-3-yl, phenoxy |

- Thermal Stability: Higher melting points in quinazolinones (e.g., 315.5°C for compound 8) suggest greater crystallinity compared to verosudil, which may impact bioavailability .

- Synthetic Efficiency: Verosudil’s synthesis () achieves high yields (~93%), comparable to quinazolinone derivatives, but with fewer steps .

Dimethylamino-Containing Monomers ()

Monomers like N,N-dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium bromide () share verosudil’s dimethylaminoethyl-thiophene backbone but are used in polymer chemistry.

- Reactivity: shows that dimethylamino groups influence reactivity in resin systems, with ethyl 4-(dimethylamino) benzoate outperforming methacrylate derivatives in conversion efficiency. This suggests verosudil’s dimethylamino group may enhance its binding affinity to Rho kinase .

Actividad Biológica

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), carried out under anhydrous conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes or receptors, leading to significant biological effects:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding: It potentially binds to receptors, modulating signal transduction pathways.

Antimicrobial and Anticancer Properties

Research has indicated that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide exhibits promising antimicrobial and anticancer properties. A study evaluating its effects on cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against various cancer types.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate Cytotoxicity |

| A549 (Lung Cancer) | 10 | High Cytotoxicity |

| HeLa (Cervical Cancer) | 12 | Moderate Cytotoxicity |

Case Studies

- Anticancer Activity in vitro: A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the proliferation of MCF-7 cells, with a mechanism involving apoptosis induction through caspase activation .

- Antimicrobial Effects: Another investigation focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.